Methyl(4-phenylbut-3-en-1-yl)amine
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Overview
Description
Methyl(4-phenylbut-3-en-1-yl)amine is an organic compound characterized by a phenyl group attached to a butenyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-phenylbut-3-en-1-yl)amine typically involves the reaction of 4-phenylbut-3-en-1-ol with methylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-phenylbut-3-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in a saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions to modify the amine group.
Major Products Formed
Oxidation: Formation of phenylbutanone or phenylbutanal.
Reduction: Formation of Methyl(4-phenylbutyl)amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl(4-phenylbut-3-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl(4-phenylbut-3-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Similar structure but lacks the butenyl chain.
Amphetamine: Contains a phenyl group and an amine group but differs in the position and length of the carbon chain.
Phenylpropanolamine: Similar structure but contains a hydroxyl group instead of a double bond.
Uniqueness
Methyl(4-phenylbut-3-en-1-yl)amine is unique due to its specific combination of a phenyl group, a butenyl chain, and a methylamine group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(E)-N-methyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9,12H,6,10H2,1H3/b9-5+ |
InChI Key |
BUYFKEVRYFERNS-WEVVVXLNSA-N |
Isomeric SMILES |
CNCC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CNCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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